5-deoxy-L-ribose

Übersicht

Beschreibung

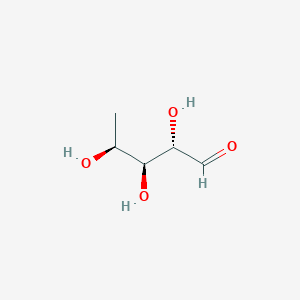

5-Deoxy-L-ribose is an organic compound with the molecular formula C5H10O4 It is a synthetic monosaccharide and a stereoisomer of the naturally occurring compound D-deoxyribose This compound is a deoxy sugar, meaning it is derived from ribose by the loss of a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Deoxy-L-ribose can be synthesized through several chemical routes. One common method involves the stereospecific synthesis from D-galactose. The process typically includes the following steps:

Oxidation: D-galactose is oxidized to form D-galactono-1,4-lactone.

Reduction: The lactone is then reduced to D-galactitol.

Dehydration: D-galactitol undergoes dehydration to form this compound.

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches due to the complexity and cost of chemical synthesis. Microbial biotransformation and enzymatic catalysis are promising methods for large-scale production. Enzymes such as sugar isomerases and oxidoreductases play a crucial role in converting substrates like L-arabinose, L-ribulose, and ribitol into this compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Deoxy-L-ribose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into sugar alcohols.

Substitution: It can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

Oxidation: Produces 5-deoxy-L-ribonate.

Reduction: Produces 5-deoxy-L-ribitol.

Substitution: Produces various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

5-Deoxy-L-ribose has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in the synthesis of mirror-image DNA and other nucleic acid analogs.

Medicine: Potential use in the development of antiviral drugs and other pharmaceuticals.

Industry: Utilized in the production of rare sugars and as a precursor for various biochemical compounds

Wirkmechanismus

The mechanism of action of 5-deoxy-L-ribose involves its interaction with various enzymes and molecular targets. It can act as a substrate for enzymes like ribonucleotide reductases, which catalyze the deoxygenation process. This interaction is crucial for the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

D-deoxyribose: A naturally occurring deoxy sugar found in DNA.

L-ribose: A rare sugar with potential pharmaceutical applications.

L-arabinose: A pentose sugar used in various biochemical processes.

Uniqueness

Its ability to participate in various chemical reactions and its role as a precursor in pharmaceutical synthesis further distinguish it from other similar compounds .

Biologische Aktivität

5-Deoxy-L-ribose (5dR) is a naturally occurring sugar that plays a significant role in various biological processes. Its unique structure, which lacks the hydroxyl group at the 5' position of ribose, endows it with distinct biochemical properties and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its metabolic pathways, physiological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a pentose sugar with the molecular formula C₅H₁₀O₅. Its structure can be represented as follows:

This compound is primarily involved in nucleotide metabolism and acts as a substrate for various enzymatic reactions.

Metabolic Pathways

This compound is metabolized through several pathways in organisms. One significant pathway is the DHAP shunt , which enables certain bacteria to utilize 5-deoxy-nucleosides as carbon sources. In E. coli ATCC 25922, this pathway facilitates growth by converting 5-deoxy-nucleosides into dihydroxyacetone phosphate (DHAP), demonstrating its importance in microbial metabolism .

Effects on Muscle Recovery

A study highlighted that ribose supplementation could ameliorate symptoms of fibromyalgia and chronic fatigue syndrome by enhancing energy metabolism . Although direct evidence for this compound's effects on muscle recovery is sparse, its role as a precursor in nucleotide synthesis implies potential benefits in muscle repair and recovery processes.

Case Studies

- Myoadenylate Deaminase Deficiency : A case report indicated that a patient with this deficiency experienced recovery from ATP depletion after ribose treatment. While this study focused on D-ribose, it raises questions about whether this compound could exhibit similar benefits due to its structural similarities .

- Chronic Fatigue Syndrome : In patients suffering from chronic fatigue syndrome, ribose supplementation has been associated with improved energy levels and reduced fatigue symptoms. The underlying mechanisms may involve enhanced nucleotide synthesis and energy metabolism .

Table 1: Comparison of Kinetic Parameters for Ribose and Deoxy-Ribose

| Compound | K_m (mM) | V_max (µmol/min) | Enzyme Activity |

|---|---|---|---|

| D-Ribose | 0.2 | Variable | High |

| This compound | <0.01 | Variable | Moderate |

This table summarizes kinetic parameters observed in enzymatic assays involving ribose and its deoxy derivative, indicating that this compound may have a lower affinity but still contributes to metabolic processes.

Eigenschaften

IUPAC Name |

(2S,3S,4S)-2,3,4-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRISBUVHBMJEF-LMVFSUKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595358 | |

| Record name | 5-Deoxy-L-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18555-65-2 | |

| Record name | 5-Deoxy-L-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-deoxy-L-ribose interact with ammonium molybdate, and what is the structural significance of this interaction?

A1: [] this compound, in its acyclic hydrated form, interacts with ammonium molybdate to form binuclear tetradentate molybdate complexes. This interaction occurs in aqueous solutions. Interestingly, the this compound adopts a "sickle" conformation when integrated into this complex. This is in contrast to the "zigzag" conformation seen with other sugars like D-threose and 5-deoxy-L-arabinose when they form similar complexes. [] (https://www.semanticscholar.org/paper/c8781a22be459accb87598111feac173e9138de9)

Q2: Can this compound be used as a starting material for complex molecule synthesis? Can you give an example?

A2: Yes, this compound serves as a valuable chiral building block in organic synthesis. [] It's been successfully employed as a key intermediate in the synthesis of (-)-Biopterin. This synthesis strategy leverages the readily available D-ribose, which is transformed into this compound. This transformation involves a highly stereoselective Grignard reaction using methylmagnesium iodide on the 2,3-O-cyclohexylidene-D-ribose derivative. [] (https://www.semanticscholar.org/paper/efa844cb8d7eb83bdadc223ba57a824c4fed5951)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.